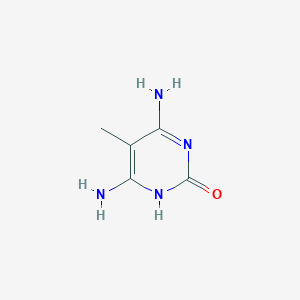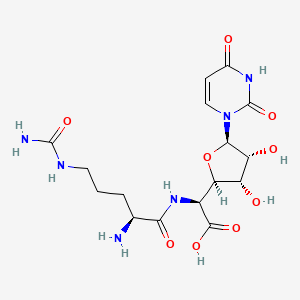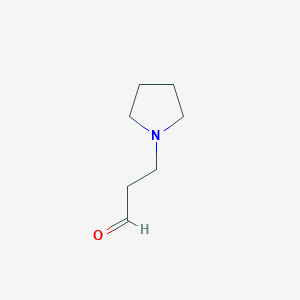
3-(Pyrrolidin-1-yl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidin-1-yl)propanal is an organic compound with the molecular formula C7H13NO. It is characterized by the presence of a pyrrolidine ring attached to a propanal group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
3-(Pyrrolidin-1-yl)propanal can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acrolein under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of palladium on carbon as a catalyst is common, and the reaction is conducted at elevated temperatures to accelerate the process .
化学反应分析
Types of Reactions
3-(Pyrrolidin-1-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 3-(Pyrrolidin-1-yl)propanoic acid.
Reduction: 3-(Pyrrolidin-1-yl)propanol.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
科学研究应用
3-(Pyrrolidin-1-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
作用机制
The mechanism of action of 3-(Pyrrolidin-1-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrrolidine ring can also interact with biological receptors, influencing cellular pathways .
相似化合物的比较
Similar Compounds
3-(Pyrrolidin-1-yl)propanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Pyrrolidin-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Pyrrolidine: The parent compound without the propanal group.
Uniqueness
3-(Pyrrolidin-1-yl)propanal is unique due to the presence of both the pyrrolidine ring and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
127554-91-0 |
|---|---|
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC 名称 |
3-pyrrolidin-1-ylpropanal |
InChI |
InChI=1S/C7H13NO/c9-7-3-6-8-4-1-2-5-8/h7H,1-6H2 |
InChI 键 |
SUDOFTVBCPEFQK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13092946.png)
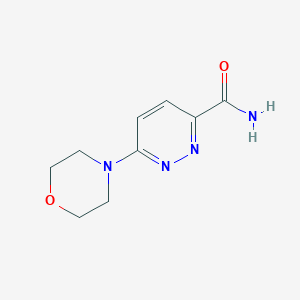

![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)
![(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde](/img/structure/B13092974.png)

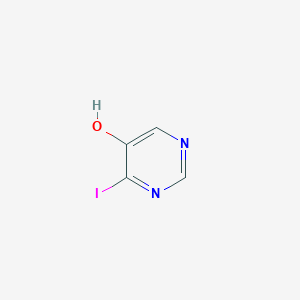
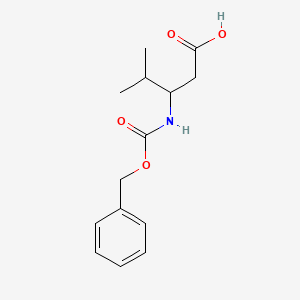
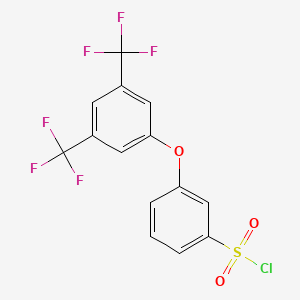
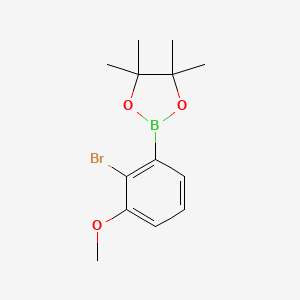
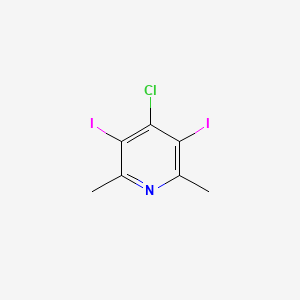
![5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B13093018.png)
